REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[N:13]=[C:12](Cl)[C:11]2[C:6](=[CH:7][C:8]([O:17][CH3:18])=[C:9]([O:15][CH3:16])[CH:10]=2)[N:5]=1.Cl.C([O-])(O)=O.[Na+]>CCO.C(Cl)Cl>[Cl:3][C:4]1[N:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([O:17][CH3:18])=[C:9]([O:15][CH3:16])[CH:10]=2)[N:5]=1 |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC
|
Name
|
EtOH CH2Cl2
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO.C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellowish white solid reside
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Type
|
WASH
|
Details
|
by flash column chromatography (gradient elution 20 to 35% EtOAc/hexanes)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=C(C=C2C=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |